6-(azepan-1-yl)-N,N'-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(azepan-1-yl)-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes an azepane ring and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of azepane with a triazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(azepan-1-yl)-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-(azepan-1-yl)-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 6-(azepan-1-yl)-N,N’-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its specific structural features, such as the combination of an azepane ring and a triazine core
Properties
Molecular Formula |
C27H36N6 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-N,4-N-bis(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H36N6/c1-19(2)21-9-13-23(14-10-21)28-25-30-26(29-24-15-11-22(12-16-24)20(3)4)32-27(31-25)33-17-7-5-6-8-18-33/h9-16,19-20H,5-8,17-18H2,1-4H3,(H2,28,29,30,31,32) |
InChI Key |
YACURXYKOZKQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCCCC3)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.